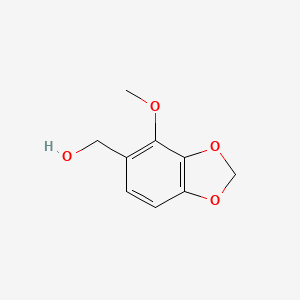

4-Methoxy-1,3-benzodioxole-5-methanol

Cat. No. B8422031

M. Wt: 182.17 g/mol

InChI Key: GPQNQOMACNAURT-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04769480

Procedure details

To 100 ml of ethanol, were charged 0.9 ml of ethanol containing 22.2 g of hydrochloric acid dissolved therein, 1.98 g of N-methylaminoacetaldehyde dimethylacetal, 1.0 g of 2-methoxy-3,4-methylenedioxybenzaldehyde, 10 ml of ethanol and 0.12 g of 5% palladium on carbon catalyst and hydrogenation was carried out at room temperature. The reaction was completed in 3 hours. The amount of hydrogen absorption was 103% of the theoretical amount. After the reaction was over, the catalyst was filtered out and 2N NaOH aqueous solution was added to the reaction mixture to make the filtrate alkaline (pH 11). The resulting mixture was then extracted with ethyl acetate. The liquid extract was analyzed by GC and LC to show 1.29 g of 2-methoxy-3,4-methylenedioxy-N-methylbenzylamino dimethylacetal (yield 82%), 0.11 g of 2-methoxy-3,4-methylenedioxybenzylalcohol (yield 11%) and 0.02 mg of 2-methoxy-3,4-methylenedioxy toluene (yield 2%), while 2-methoxy-3,4-methylenedioxybenzaldehyde of the starting material not being recognized (conversion rate:100%). The selectivity to the desired 2-methoxy-3,4-methylenedioxy-N-methylbenzylamino dimethylacetal was 88%.

Yield

11%

Yield

2%

Identifiers

|

REACTION_CXSMILES

|

Cl.COC(OC)CNC.[CH3:10][O:11][C:12]1[C:19]2[O:20][CH2:21][O:22][C:18]=2[CH:17]=[CH:16][C:13]=1[CH:14]=[O:15]>[Pd].C(O)C>[CH3:10][O:11][C:12]1[C:19]2[O:20][CH2:21][O:22][C:18]=2[CH:17]=[CH:16][C:13]=1[CH2:14][OH:15].[CH3:10][O:11][C:12]1[C:19]2[O:20][CH2:21][O:22][C:18]=2[CH:17]=[CH:16][C:13]=1[CH3:14]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

1.98 g

|

|

Type

|

reactant

|

|

Smiles

|

COC(CNC)OC

|

Step Two

|

Name

|

|

|

Quantity

|

1 g

|

|

Type

|

reactant

|

|

Smiles

|

COC1=C(C=O)C=CC2=C1OCO2

|

Step Three

|

Name

|

|

|

Quantity

|

0.12 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Pd]

|

Step Four

|

Name

|

|

|

Quantity

|

10 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)O

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

|

Name

|

|

|

Quantity

|

0.9 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)O

|

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

dissolved

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was carried out at room temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The amount of hydrogen absorption

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

was filtered out

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

2N NaOH aqueous solution was added to the reaction mixture

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The resulting mixture was then extracted with ethyl acetate

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The liquid extract

|

Outcomes

Product

Details

Reaction Time |

3 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 1.29 g | |

| YIELD: PERCENTYIELD | 82% |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

COC1=C(CO)C=CC2=C1OCO2

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 0.11 g | |

| YIELD: PERCENTYIELD | 11% |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

COC1=C(C=CC2=C1OCO2)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 0.02 mg | |

| YIELD: PERCENTYIELD | 2% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |